3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate
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Overview
Description
3-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound that features multiple functional groups, including bromine, nitro, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of a bromophenol derivative to introduce the nitro group.
Acylation: The acylation of the nitrophenol derivative with an acyl chloride to form the corresponding ester.
Amidation: The ester is then converted to an amide using an appropriate amine.
Condensation: The final step involves the condensation of the amide with a bromobenzoate derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The bromine atoms can be substituted with other nucleophiles.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of substituted derivatives by replacing bromine atoms.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
3-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-BROMO-4-NITROPHENOXYACETAMIDE
- 2-BROMO-4-NITROPHENOXYACETIC ACID
- 2-BROMO-4-NITROPHENOXYACETONITRILE
Uniqueness
3-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H15Br2N3O6 |
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Molecular Weight |
577.2 g/mol |
IUPAC Name |
[3-[(E)-[[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C22H15Br2N3O6/c23-18-7-2-1-6-17(18)22(29)33-16-5-3-4-14(10-16)12-25-26-21(28)13-32-20-9-8-15(27(30)31)11-19(20)24/h1-12H,13H2,(H,26,28)/b25-12+ |
InChI Key |
WFBDSWATYPQOFJ-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br)Br |
Origin of Product |
United States |
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